

# An In-depth Technical Guide to 2-bromo-1-cyclopropylpropan-1-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Bromo-1-cyclopropylpropan-1-one

**Cat. No.:** B1521246

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## Abstract

This technical guide provides a comprehensive overview of **2-bromo-1-cyclopropylpropan-1-one** (CAS Number: 34650-66-3), a valuable synthetic intermediate in the field of medicinal chemistry. This document details its physicochemical properties, outlines a robust and logical synthetic pathway, and explores its potential applications in drug discovery and development. The guide emphasizes the scientific rationale behind synthetic choices and the mechanistic basis of its reactivity, providing researchers with the foundational knowledge to effectively utilize this versatile building block.

## Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design.<sup>[1]</sup> <sup>[2]</sup> This three-membered carbocycle imparts unique conformational rigidity, can enhance metabolic stability, and often improves binding potency by exploring lipophilic pockets in target proteins. When combined with an  $\alpha$ -bromoketone functionality, as seen in **2-bromo-1-cyclopropylpropan-1-one**, the resulting molecule becomes a powerful and versatile intermediate for the synthesis of complex pharmaceutical agents. The  $\alpha$ -bromoketone serves

as a key electrophilic hub, enabling a variety of nucleophilic substitution reactions for the introduction of diverse functional groups.[3]

This guide will focus on **2-bromo-1-cyclopropylpropan-1-one**, a molecule that synergistically combines the desirable attributes of a cyclopropyl group with the synthetic flexibility of an  $\alpha$ -bromoketone.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development.

Property	Value	Source
CAS Number	34650-66-3	PubChem[4]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BrO	PubChem[4]
Molecular Weight	177.04 g/mol	PubChem[4]
IUPAC Name	2-bromo-1-cyclopropylpropan-1-one	PubChem[4]
Appearance	Expected to be a liquid or low-melting solid	Inferred from similar compounds
Boiling Point	Not explicitly reported, but expected to be elevated due to polarity and molecular weight.	N/A
Solubility	Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate).	Inferred from structural features

While experimental spectroscopic data for **2-bromo-1-cyclopropylpropan-1-one** is not readily available in the public domain, predicted data and analysis of its structural features can provide valuable insights for characterization.

- $^1\text{H}$  NMR: The proton spectrum is expected to show a multiplet for the cyclopropyl protons, a quartet for the methine proton at the  $\alpha$ -position, and a doublet for the methyl protons.
- $^{13}\text{C}$  NMR: The carbon spectrum will feature a characteristic downfield signal for the carbonyl carbon, a signal for the carbon bearing the bromine, and distinct signals for the cyclopropyl and methyl carbons.
- Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).

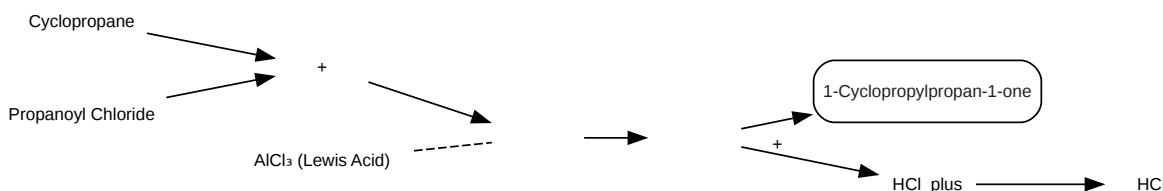
## Synthesis of 2-bromo-1-cyclopropylpropan-1-one: A Guided Protocol

The most direct and widely employed method for the synthesis of  $\alpha$ -bromoketones is the direct bromination of the corresponding ketone.<sup>[3]</sup> Therefore, a logical and efficient synthesis of **2-bromo-1-cyclopropylpropan-1-one** proceeds via the  $\alpha$ -bromination of its precursor, 1-cyclopropylpropan-1-one.

### Synthesis of the Precursor: 1-Cyclopropylpropan-1-one

1-Cyclopropylpropan-1-one (CAS 6704-19-4) can be prepared through several established methods, with the Friedel-Crafts acylation of cyclopropane being a common approach.

Reaction:



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**Figure 1:** Synthesis of 1-Cyclopropylpropan-1-one.

## Experimental Protocol:

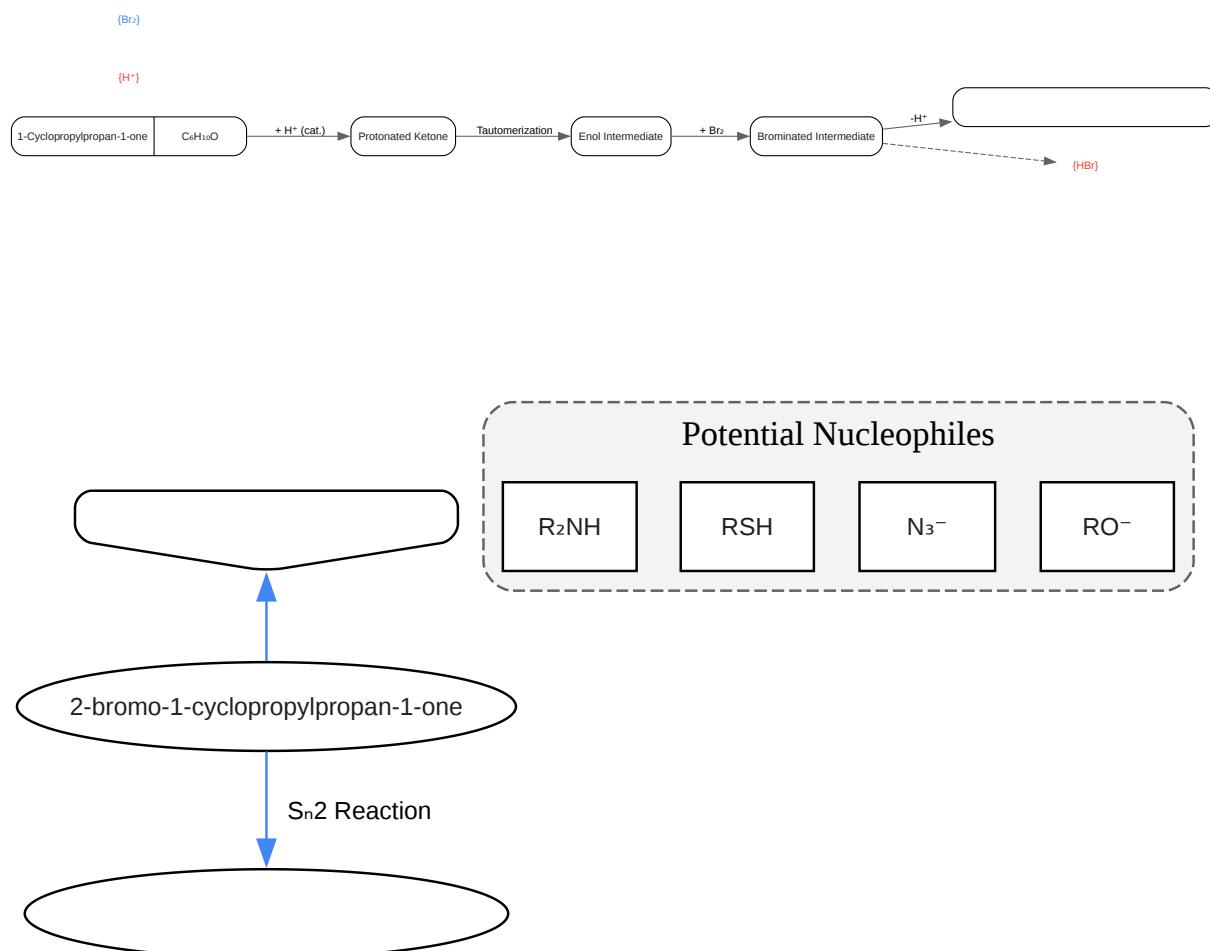
- To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise.
- Bubble cyclopropane gas through the solution or add a solution of cyclopropane in the same solvent.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by distillation to yield 1-cyclopropylpropan-1-one.

**α-Bromination of 1-Cyclopropylpropan-1-one**

The  $\alpha$ -bromination of ketones can be achieved under various conditions. A common and effective method involves the use of bromine in a suitable solvent, often with an acid catalyst.

## Reaction Mechanism:

The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the electron-rich enol intermediate.



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